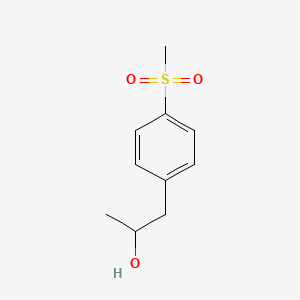
1-(4-(Methylsulfonyl)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylsulfonyl)phenyl)propan-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylsulfonylbenzene with propan-2-ol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-(Methylsulfonyl)phenyl)propan-2-one or 1-(4-(Methylsulfonyl)phenyl)propanoic acid.
Reduction: Formation of 1-(4-(Methylthio)phenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
1-(4-(Methylsulfonyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to modulation of biological activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-(Methylthio)phenyl)propan-2-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1-(4-(Methylsulfonyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
4-(Methylsulfonyl)phenol: Lacks the propan-2-ol moiety.
Uniqueness: 1-(4-(Methylsulfonyl)phenyl)propan-2-ol is unique due to the presence of both a methylsulfonyl group and a propan-2-ol moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
JYKHFEMXHAAXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















